4-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
Description
4-[({[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide (CAS: 618880-17-4) is a triazole-based benzamide derivative with the molecular formula C₁₉H₁₈N₆O₂S and a molecular weight of 394.453 g/mol . Its structure features a 1,2,4-triazole core substituted with an allyl group at position 4, a pyridinyl moiety at position 5, and a sulfanyl-acetyl-benzamide side chain.
Properties
CAS No. |
618880-17-4 |
|---|---|
Molecular Formula |
C19H18N6O2S |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-[[2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide |
InChI |
InChI=1S/C19H18N6O2S/c1-2-11-25-18(15-5-3-4-10-21-15)23-24-19(25)28-12-16(26)22-14-8-6-13(7-9-14)17(20)27/h2-10H,1,11-12H2,(H2,20,27)(H,22,26) |
InChI Key |
MEJSYILTANPNPI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate hydrazine derivative and an alkyne.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction.
Attachment of the Allyl Group: The allyl group is attached to the triazole ring through an allylation reaction.
Formation of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction.
Acetylation: The acetyl group is introduced through an acetylation reaction.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
- Neuroprotective Agents : Research indicates that derivatives of the triazole compound can inhibit alpha-synuclein aggregation, a hallmark of neurodegenerative diseases like Parkinson's disease. A study optimized triazole chemotypes to enhance their efficacy as neuroprotective agents, demonstrating that modifications can lead to significant reductions in neurotoxicity associated with protein aggregation .
- Antifungal Activity : Compounds containing the triazole moiety have been extensively studied for their antifungal properties. The unique structural features of 4-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide could be leveraged to develop new antifungal treatments, particularly against resistant strains .
- Cancer Therapy : The compound's ability to interact with specific cellular targets suggests potential applications in cancer therapy. Studies have shown that triazole derivatives can function as inhibitors of various kinases involved in tumor growth and proliferation .
Neuroprotective Efficacy
In a study focusing on the neuroprotective effects of triazole derivatives, compounds derived from 4-amino-5-(pyridinyl)-4H-1,2,4-triazole were synthesized and evaluated. These compounds displayed significant inhibition of alpha-synuclein aggregation in vitro and improved motor function in vivo models of Parkinson's disease .
Antifungal Screening
Another investigation assessed the antifungal activity of various triazole derivatives against Candida species. The results indicated that modifications to the triazole structure could enhance antifungal potency, suggesting that 4-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide might serve as a scaffold for developing new antifungal agents .
Data Tables
Mechanism of Action
The mechanism of action of 4-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The triazole ring and pyridine moiety are known to interact with enzymes and receptors, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Substituted Acetamide Derivatives
Key analogues include compounds synthesized in the Iranian Journal of Pharmaceutical Research (2015), which share the 4-allyl-5-pyridinyl-triazole backbone but differ in side-chain functionalization (Table 1) :
| Compound ID | Structure Modifications | Melting Point (°C) | Yield (%) | Key Properties |
|---|---|---|---|---|
| 6a | Thioacetamide group | 182–184 | 65 | Crystallized in H₂O:EtOH (1:1); confirmed by ¹H/¹³C-NMR |
| 6b | Thioacetamide with altered substituents | 161–163 | 50 | Lower thermal stability compared to 6a |
| 7a | Thioacetic acid group | 109–111 | 75 | Higher solubility in DMF:EtOH (8:2) due to carboxylic acid functionality |
Insights :
Thiosemicarbazide Derivatives
Compounds such as 4j (melting point 178–180°C, yield 98.6%) and 4k (melting point 188–190°C, yield 91.9%) from feature thiosemicarbazide side chains instead of benzamide. These derivatives exhibit potent antimicrobial activity, likely due to the thiosemicarbazide moiety’s ability to chelate metal ions in microbial enzymes .
Antimicrobial Activity
- coli and S. aureus (MIC: 0.39–0.78 µM) .
- AB4 (): A benzamide-triazole hybrid with a similarity score of 0.500 to known antimicrobial drugs, indicating shared pharmacophoric features .
- Thiosemicarbazides (): Higher yields (e.g., 98.6% for 4j ) but lower thermal stability compared to the target compound .
Protein Binding and Anti-Inflammatory Activity
- KA Series (): Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) demonstrated enhanced anti-inflammatory activity via protein denaturation inhibition .
Biological Activity
4-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound.
Synthesis
The synthesis of 4-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multi-step organic reactions. Key steps include the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and nitriles, followed by the introduction of allyl and pyridinyl groups via substitution reactions.
Antimicrobial Activity
Research indicates that compounds similar to 4-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide exhibit notable antimicrobial properties. For instance, derivatives containing triazole rings have shown effectiveness against various bacterial strains. In a study assessing antibacterial activity, some compounds displayed moderate to strong effects against Salmonella typhi and Bacillus subtilis, with IC50 values indicating significant potency (IC50 < 10 µM) .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activity. It has shown promising results as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases. Inhibition assays revealed that certain derivatives achieved IC50 values as low as 2.14 µM against urease, indicating their potential as therapeutic agents .
Cytotoxicity
In cellular assays, compounds similar to 4-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide have demonstrated cytotoxic effects against cancer cell lines. For example, compounds with similar structural features exhibited cytotoxicity in the micromolar range against leukemia KG-1 cells . The most potent analogs achieved EC50 values around 0.9 µM for specific targets.
The mechanism by which 4-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide exerts its biological effects involves interaction with specific molecular targets:
- Metal Ion Coordination : The triazole and pyridine rings can coordinate with metal ions, potentially acting as ligands in metalloprotein studies.
- Enzyme Interaction : The compound may inhibit enzyme activity by binding to active sites or allosteric sites on target proteins.
- Cellular Uptake : Structural modifications enhance cellular permeability and facilitate uptake into target cells.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
Q & A
Q. Critical Findings :
- Disordered allyl groups increase thermal parameters (B > 6 Ų), requiring TLS parameterization .
- Hydrogen-bonding networks stabilize the crystal lattice (C–H···O/N interactions dominate) .
Basic Question: What biochemical assays are suitable for evaluating its enzyme inhibition potential?
Methodological Answer :
Use diphenolase activity assays (e.g., mushroom tyrosinase inhibition):
Protocol : Incubate compound (0.1–100 µM) with L-DOPA substrate and tyrosinase (25°C, pH 6.8).
Detection : Monitor dopachrome formation at 475 nm. Calculate IC50 via nonlinear regression .
Controls : Include kojic acid (reference inhibitor) and solvent blanks to exclude false positives .
Q. Methodological Answer :
Core Modifications :
- Replace allyl with bulkier groups (e.g., benzyl) to enhance hydrophobic binding .
- Substitute pyridinyl with quinolinyl to test π-π stacking in enzyme pockets .
Linker Optimization : Shorten the sulfanylacetyl spacer to reduce conformational flexibility .
In Silico Docking : Use AutoDock Vina to predict binding modes to AbTYR (PDB: 2Y9X). Prioritize derivatives with ΔG < -8 kcal/mol .
Q. Key Finding :
- Allyl groups improve solubility but reduce target affinity compared to aryl substitutions .
Basic Question: What analytical techniques validate its purity and stability?
Q. Methodological Answer :
HPLC-MS : Use C18 column (ACN/0.1% formic acid gradient) to confirm molecular ion ([M+H]⁺ = 452.1 m/z) and detect impurities (<0.5%) .
NMR Stability Studies : Store at 4°C in DMSO-d6; monitor decomposition via emerging peaks in ¹H NMR (e.g., allyl group oxidation at δ 5.8–6.2 ppm) .
Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (>150°C indicates shelf stability) .
Advanced Question: How to address conflicting bioactivity data across similar triazole derivatives?
Q. Methodological Answer :
Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., fixed tyrosinase sources).
Solubility Adjustments : Use co-solvents (e.g., 5% DMSO) to ensure consistent compound dissolution .
Counter-Screen Selectivity : Test against non-target enzymes (e.g., carbonic anhydrase) to rule out off-target effects .
Q. Contradiction Example :
- Derivatives with 4-methylphenyl showed 10-fold higher activity in fungal vs. bacterial assays due to membrane permeability differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
